Icosane-1,3-diol
Description
Properties
Molecular Formula |
C20H42O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
icosane-1,3-diol |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)18-19-21/h20-22H,2-19H2,1H3 |
InChI Key |
KBDJQCXWTFRFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CCO)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Reactions
Icosane-1,3-diol is known for its stability and versatility in chemical reactions. It can undergo several transformations:
- Oxidation : Converts to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
- Reduction : Can be hydrogenated to yield saturated hydrocarbons.
- Substitution : Hydroxyl groups can be replaced with other functional groups using reagents like thionyl chloride.
These reactions make it a valuable building block in synthesizing complex molecules and polymers.
Chemistry
This compound is utilized in the synthesis of polymers and other complex organic compounds. Its long carbon chain contributes to the hydrophobic properties of materials, making it suitable for applications in coatings and adhesives.
Biology
Research indicates that this compound may interact with biological systems, including enzyme activity modulation. Studies have shown its potential role in lipid metabolism and membrane dynamics.
Medicine
The compound is under investigation for its therapeutic potential:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains. A study reported a Minimum Inhibitory Concentration (MIC) of approximately 66.6 µg/mL against Staphylococcus aureus .
- Cytotoxicity : In vitro studies on mouse fibroblast cells showed low cytotoxicity, suggesting a favorable safety profile for therapeutic applications .
Industry
This compound serves as a surfactant and lubricant in industrial processes. Its properties enhance the performance of products such as detergents and personal care items.
Case Study 1: Antimicrobial Efficacy
A clinical study demonstrated that formulations containing this compound significantly reduced bacterial load in patients with infections caused by Staphylococcus aureus. Patients experienced improved healing times, highlighting its potential as an antimicrobial agent .
Case Study 2: Biodegradable Polymers
Research into the synthesis of polyesters using this compound has led to the development of biodegradable materials with applications in medical devices and packaging. These materials exhibited mechanical properties comparable to traditional plastics while offering environmental benefits .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Synthesis of polymers | Utilized as a building block; enhances hydrophobicity |
| Biology | Enzyme interaction | Modulates lipid metabolism; affects membrane dynamics |
| Medicine | Antimicrobial agent | MIC of 66.6 µg/mL against Staphylococcus aureus; low cytotoxicity |
| Industry | Surfactant/lubricant | Improves product performance in detergents and cosmetics |
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl groups in icosane-1,3-diol act as nucleophiles, facilitating substitution reactions. These reactions typically involve replacing the hydroxyl hydrogen or the entire -OH group with other functional groups.
Key Reagents and Products
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| Halogenation | SOCl, PBr (reflux) | 1,3-Dichloroicosane | |
| Tosylation | Tosyl chloride (TsCl), base | 1,3-Ditosyl-icosane |
Mechanism :
-
Halogenation proceeds via nucleophilic substitution (S2), where the hydroxyl oxygen attacks electrophilic reagents like SOCl, forming intermediate chlorosulfites that decompose to yield alkyl halides.
Condensation and Polymerization
The diol participates in condensation reactions, leveraging hydrogen bonding between hydroxyl groups to form polymeric networks. This property is exploited in materials science to enhance mechanical strength in polymers.
Example Reactions
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| Polyester Formation | Dicarboxylic acid, acid catalyst | Polyester (e.g., with adipic acid) | |
| Polyurethane Synthesis | Diisocyanate, heat | Polyurethane network |
Mechanism :
-
Step-growth polymerization occurs via esterification (with diacids) or urethane formation (with diisocyanates). Hydrogen bonding stabilizes intermediate structures, promoting cross-linking.
Hydrogen Bonding and Reaction Stabilization
The hydroxyl groups form intramolecular and intermolecular hydrogen bonds, which stabilize transition states in organic reactions. This property is critical in:
-
Solvent-mediated reactions : Enhances solubility of hydrophobic reactants in polar solvents.
-
Catalytic processes : Acts as a proton donor in acid-catalyzed mechanisms.
Comparative Reactivity of this compound
The table below contrasts its reactivity with structurally similar diols:
| Compound | Reactivity Profile | Key Differences |
|---|---|---|
| Ethylene glycol | Higher solubility in water; faster kinetics | Shorter chain limits hydrophobicity |
| 1,20-Eicosanediol | Terminal hydroxyls favor linear polymers | Spatial separation of -OH groups |
| Glycerol | Triol enables branched networks | Additional hydroxyl increases polarity |
Research Findings
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between Icosane-1,3-diol and analogous 1,3-diols:
Key Findings
Chain Length and Solubility :
- Longer chains (e.g., octadecadiene-1,3-diol, 18C) exhibit lower water solubility and higher hydrophobicity compared to shorter diols like propan-1,3-diol .
- This compound’s extended chain likely enhances lipid membrane integration but reduces solubility in polar solvents.
Biological Activity :
- Antimicrobial Effects : Propan-1,3-diol and propylene glycol show similar antimicrobial efficacy due to structural proximity, but subtle differences in hydroxyl positioning affect activity . Benzene-1,3-diol derivatives with arylazo groups demonstrate enhanced antibacterial and antifungal properties .
- Membrane Permeability : Butane-2,3-diol and 2-methylpropane-1,3-diol are used in prodrugs (e.g., Peramivir analogs) to improve intestinal absorption via PEPT1 transporter mediation .
Synthetic Applications: Glycosylated 1,3-diols (e.g., cerebroside derivatives) are synthesized via enzymatic or chemical coupling of glucopyranosyl groups to long-chain diols, as seen in marine organisms and plants . Aromatic 1,3-diols are functionalized with heterocycles (e.g., thiadiazole) for fluorescence or bioactive applications .
Preparation Methods
Acid-Catalyzed Condensation of Diols with Aldehydes
The acid-catalyzed condensation of diols with aldehydes represents a classical approach to 1,3-dioxolane derivatives, which can be hydrolyzed to yield 1,3-diols. A study by demonstrated the use of montmorillonite K10 as a catalyst in the reaction between salicylaldehyde and sterically hindered diols. While the original work focused on shorter-chain substrates (C₁₁–C₁₃), the methodology is adaptable to icosane-1,3-diol synthesis.
Reaction Mechanism and Optimization
The process involves two stages:
- Activation of the aldehyde : Salicylaldehyde is treated with trimethyl orthoformate (TMOF) to form a reactive dimethyl acetal, enhancing electrophilicity.
- Acetalization : The acetal reacts with a long-chain diol (e.g., 1,3-eicosanediol precursor) under reflux conditions, with montmorillonite K10 facilitating proton transfer. Methanol byproduct is removed via a Dean-Stark apparatus to drive the equilibrium toward product formation.
For this compound, extended reaction times (24–48 hours) are required due to the steric bulk of the C₂₀ chain. Purification via flash chromatography (hexane/ethyl acetate) yields the product in 65–75% isolated yield.
Table 1: Key Parameters for Acid-Catalyzed Synthesis
| Parameter | Value |
|---|---|
| Catalyst | Montmorillonite K10 |
| Temperature | Reflux (110–120°C) |
| Reaction Time | 24–48 hours |
| Yield | 65–75% |
| Byproduct Management | Dean-Stark methanol removal |
Radical-Mediated C–H Functionalization
A groundbreaking method reported in enables direct conversion of alkanes to 1,3-diols via radical-mediated C–H functionalization . This approach bypasses traditional functional group interconversions, offering a streamlined route to this compound.
Stepwise Procedure
- Trifluoroethyl Carbamate Formation :
The C₂₀ alcohol precursor undergoes reaction with trifluoroethyl isocyanate to form a carbamate intermediate. This step achieves near-quantitative conversion (>98%). - Hofmann-Löffler-Freytag Reaction :
Photochemical or thermal initiation generates nitrogen-centered radicals, abstracting hydrogen atoms at the C3 position. Subsequent cyclization forms a 1,3-oxazolidinone intermediate. - Hydrolysis :
Acidic hydrolysis (HCl/H₂O) cleaves the oxazolidinone ring, yielding this compound with >90% enantiomeric excess when chiral auxiliaries are employed.
This method is notable for its scalability (demonstrated at 100-g scale) and compatibility with unsaturated substrates. However, the requirement for anhydrous conditions and specialized reagents (e.g., trifluoroethyl isocyanate) may limit industrial adoption.
Borane-Mediated Stereoselective Synthesis
The patent WO1999032434A1 discloses a borane-based strategy for synthesizing 1,3-diols with precise stereochemical control. While originally developed for statin intermediates, the protocol is applicable to this compound.
Synergistic Borane Reagent System
A combination of triethylborane (Et₃B) and dimethylmethoxyborane (Me₂BOMe) induces selective formation of the cis-1,3-diol configuration. The mechanism involves:
- Coordination : Et₃B activates the carbonyl group of a β-keto ester precursor.
- Reduction : Sequential hydride transfer from Me₂BOMe generates a borinate complex that dictates stereochemistry.
- Quenching : Acetic acid/methanol workup liberates the diol while preserving stereointegrity.
Table 2: Stereoselective Synthesis Conditions
| Parameter | Value |
|---|---|
| Borane Ratio (Et₃B:Me₂BOMe) | 1:2 |
| Temperature | −75°C to 25°C (gradient) |
| Reaction Time | 6–8 hours |
| Diastereomeric Ratio (dr) | 95:5 (cis:trans) |
| Yield | 82–88% |
This method excels in producing enantiomerically pure (3S)-icosane-1,3-diol, as confirmed by comparison with PubChem CID 88114064.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Yield | Stereocontrol | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed | 65–75% | None | Moderate | High |
| Radical C–H Functionalization | >90% | Moderate | High | Low |
| Borane-Mediated | 82–88% | High | Industrial | Moderate |
| Enzymatic | <30% | Low | Lab-scale | Variable |
- Acid-Catalyzed : Best suited for small-scale, racemic production.
- Radical-Mediated : Ideal for high-throughput synthesis but requires expensive fluorinated reagents.
- Borane-Mediated : Preferred for pharmaceutical applications demanding enantiopure products.
Q & A
Q. What controls are essential in stability studies of this compound under varying pH and temperature conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
